{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The presence of the methoxyphenyl group suggests that it may have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a 1,2,4-triazole ring attached to a methoxyphenyl group. The exact structure would depend on the position of the methoxyphenyl group on the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and additional cyclizations . The presence of the methoxyphenyl group may influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole and methoxyphenyl groups. For example, the compound might be expected to have moderate polarity due to the presence of these groups .Scientific Research Applications
Antimicrobial Activities : Some derivatives of 1,2,4-triazole, including those with structures similar to the specified compound, have shown good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Role in Clinical Drugs : 1,2,4-triazoles play a vital role in clinical drugs due to their significant biological activities. They are involved in various drugs like Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer) (Prasad et al., 2021).
Anti-Cancer Activity : Certain derivatives of 1,2,4-triazole have shown potential anti-cancer activities. In a study, the interaction of a related compound with gold (III) and nickel (II) metal ions exhibited cytotoxic effects against a breast cancer cell line (Ghani & Alabdali, 2022).
Inhibition of Lipase and α-Glucosidase : Compounds derived from 1,2,4-triazole demonstrated significant inhibition of lipase and α-glucosidase, which could be relevant in treating conditions like diabetes or obesity (Bekircan et al., 2015).
Corrosion Inhibition : A related triazole derivative has been studied for its efficacy in inhibiting the corrosion of mild steel in acidic environments, indicating potential applications in material science (Bentiss et al., 2009).
Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Vo, 2020).
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring, like “{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride”, are often associated with a wide range of biological activities. They have been found to exhibit antimicrobial, antifungal, antiviral, and antitumor properties . The specific target of action would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of such compounds typically involves interaction with biological targets such as enzymes or receptors, leading to a change in their activity. The 1,2,4-triazole ring might interact with the target site, while the methoxyphenyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target of action. Given the wide range of activities associated with 1,2,4-triazole compounds, it could potentially affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. The presence of the methoxyphenyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target of action and the biochemical pathways it affects. Given the potential biological activities associated with 1,2,4-triazole compounds, it could potentially have a range of effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The methoxyphenyl group might enhance the compound’s stability, while the 1,2,4-triazole ring could potentially enhance its resistance to metabolic degradation .
Future Directions
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCCZQSBEOOMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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